REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(O)C1C=CC=CC=1>[Co]>[C:1]1([CH2:7][CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12]1([CH3:11])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)CCO
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C=CC1=CC=CC=C1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)CCO
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)O
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Name
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Quantity
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0 (± 1) mol
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Type
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catalyst
|
Smiles
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[Co]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in the preparation of fragrances
|
Type
|
CUSTOM
|
Details
|
at 185° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(O)C1C=CC=CC=1>[Co]>[C:1]1([CH2:7][CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12]1([CH3:11])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
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Name
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Quantity
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0 (± 1) mol
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Type
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Smiles
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C1(=CC=CC=C1)CCO
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C=CC1=CC=CC=C1
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Name
|
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)CCO
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Co]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in the preparation of fragrances
|
Type
|
CUSTOM
|
Details
|
at 185° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(O)C1C=CC=CC=1>[Co]>[C:1]1([CH2:7][CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12]1([CH3:11])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)CCO
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C=CC1=CC=CC=C1
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Name
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)CCO
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Name
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Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Co]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in the preparation of fragrances
|
Type
|
CUSTOM
|
Details
|
at 185° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(O)C1C=CC=CC=1>[Co]>[C:1]1([CH2:7][CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12]1([CH3:11])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)CCO
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C=CC1=CC=CC=C1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)CCO
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Co]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in the preparation of fragrances
|
Type
|
CUSTOM
|
Details
|
at 185° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(O)C1C=CC=CC=1>[Co]>[C:1]1([CH2:7][CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12]1([CH3:11])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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C=CC1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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C1(=CC=CC=C1)CCO
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Co]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in the preparation of fragrances
|
Type
|
CUSTOM
|
Details
|
at 185° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |